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molecular formula C11H10BrFO3 B580937 Ethyl (5-bromo-2-fluorobenzoyl)acetate CAS No. 1020058-47-2

Ethyl (5-bromo-2-fluorobenzoyl)acetate

Cat. No. B580937
M. Wt: 289.1
InChI Key: XODIHCQWLRSGQI-UHFFFAOYSA-N
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Patent
US09382208B1

Procedure details

3-Ethoxy-3-oxopropanoic acid (B) (2.16 mL, 18.3 mmol, 2.00 eq) was dissolved in THF (91 mL) in an oven dried round-bottom flask and 2,2′-bipyridyl (8.00 mg, 0.0512 mmol, 0.0056 eq) was added as an indicator. The reaction was cooled to −30° C. and n-butyllithium (1.6 M in hexanes) (29.0 mL, 45.6 mmol, 4.00 eq) was added dropwise over 20 minutes. Upon final addition the reaction turned red at which point it was allowed to warm to −5° C. The reaction was allowed to stir at −5° C. for 15 minutes, during which time the red color began to dissipate. Enough n-butyllithium was added to cause the red color to persist. The reaction was then cooled to −78° C. and 5-bromo-2-fluoro-benzoyl chloride (A) (2.17 g, 9.14 mmol, 1.00 eq) was added dropwise as a solution in THF (6.9 mL). The reaction was allowed to stir at −78° C. for 30 minutes and then allowed to warm to −30° C. and stirred for an additional 30 minutes. The reaction was poured onto ice-cold 1N HCl (92 mL) and the mixture was extracted with ethyl acetate (lx) and DCM (2×). The combined organics were dried (MgSO4), filtered and concentrated in vacuo. Purification by flash chromatography on silica gel using 0-10% hexanes/ethyl acetate afforded 1.78 g (67%) of the title compound as an off-white solid. 1H NMR (400 MHz, DMSO-d6) δ 7.97 (dd, J=6.5, 2.6 Hz, 1H), 7.91-7.86 (m, 1H), 7.40-7.34 (m, 1H), 4.13-4.07 (m, 4H), 1.15 (t, J=7.1 Hz, 3H); ES-MS [M+1]+: 289.0.
Quantity
2.16 mL
Type
reactant
Reaction Step One
Name
Quantity
91 mL
Type
solvent
Reaction Step One
Quantity
29 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.17 g
Type
reactant
Reaction Step Four
Name
Quantity
6.9 mL
Type
solvent
Reaction Step Four
Quantity
8 mg
Type
catalyst
Reaction Step Five
Yield
67%

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:9])[CH2:5][C:6]([OH:8])=O)[CH3:2].C([Li])CCC.[Br:15][C:16]1[CH:17]=[CH:18][C:19]([F:25])=[C:20]([CH:24]=1)C(Cl)=O>C1COCC1.N1C=CC=CC=1C1C=CC=CN=1>[Br:15][C:16]1[CH:24]=[CH:20][C:19]([F:25])=[C:18]([C:6](=[O:8])[CH2:5][C:4]([O:3][CH2:1][CH3:2])=[O:9])[CH:17]=1

Inputs

Step One
Name
Quantity
2.16 mL
Type
reactant
Smiles
C(C)OC(CC(=O)O)=O
Name
Quantity
91 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
29 mL
Type
reactant
Smiles
C(CCC)[Li]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)[Li]
Step Four
Name
Quantity
2.17 g
Type
reactant
Smiles
BrC=1C=CC(=C(C(=O)Cl)C1)F
Name
Quantity
6.9 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
Quantity
8 mg
Type
catalyst
Smiles
N1=C(C=CC=C1)C1=NC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-30 °C
Stirring
Type
CUSTOM
Details
to stir at −5° C. for 15 minutes, during which time the red color
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon final addition the reaction
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −5° C
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was then cooled to −78° C.
STIRRING
Type
STIRRING
Details
to stir at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to −30° C.
STIRRING
Type
STIRRING
Details
stirred for an additional 30 minutes
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice-cold 1N HCl (92 mL)
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with ethyl acetate (lx) and DCM (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography on silica gel using 0-10% hexanes/ethyl acetate

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C(CC(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 67.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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